Phenoxybenzamine hydrochloride
Overview
Description
Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic. It is an ester-type prodrug that is hydrolyzed in the body to release the active compound, cefcapene. This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections .
Mechanism of Action
Target of Action
Phenoxybenzamine hydrochloride primarily targets alpha receptors in the body . These receptors are present in the muscle that lines the walls of blood vessels .
Mode of Action
this compound works by blocking alpha receptors , leading to muscle relaxation and a widening of the blood vessels . This blocking is achieved through a permanent covalent bond with adrenergic receptors .
Biochemical Pathways
The blocking of alpha receptors leads to a series of downstream effects. It results in vasodilation in blood vessels due to its antagonistic effect at the alpha-1 adrenoceptor found in the walls of blood vessels . This causes a drop in blood pressure . As a non-selective alpha receptor antagonist, it will also affect both the postsynaptic alpha-1 and presynaptic alpha-2 receptors in the nervous system, and so reduce sympathetic activity .
Pharmacokinetics
this compound is variably absorbed from the gastrointestinal tract, with an onset of action within 2 hours and a peak effect within 4 to 6 hours . It has a long duration of action, with an elimination half-life of 24 hours . It is primarily excreted in urine and bile .
Result of Action
The result of this compound’s action is a lowering of blood pressure . This is due to the widening of the blood vessels, which increases blood flow to the skin, mucosa, and abdominal viscera . It is indicated for the control of episodes of hypertension and sweating that occur with a disease called pheochromocytoma .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the drug’s efficacy in reducing the vasoconstriction caused by epinephrine (adrenaline) and norepinephrine is well-documented .
Biochemical Analysis
Biochemical Properties
Phenoxybenzamine hydrochloride works by blocking alpha receptors in certain parts of the body . Alpha receptors are present in the muscle that lines the walls of blood vessels . When the receptors are blocked by this compound, the muscle relaxes and the blood vessels widen . This widening of the blood vessels results in a lowering of blood pressure .
Cellular Effects
This compound influences cell function by blocking alpha receptors, leading to a muscle relaxation and a widening of the blood vessels . This results in a lowering of blood pressure . It increases blood flow to the skin, mucosa, and abdominal viscera, and lowers both supine and erect blood pressures .
Molecular Mechanism
This compound produces its therapeutic actions by blocking alpha receptors . This leads to a muscle relaxation and a widening of the blood vessels . This widening of the blood vessels results in a lowering of blood pressure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to block the contractile action of norepinephrine in an isolated strip of rat prostate
Preparation Methods
The synthesis of cefcapene pivoxil hydrochloride involves several steps:
Formation of Intermediate Compounds: The process begins with the reaction of a compound (formula I) in pyridine with methanesulfonyl chloride to form an intermediate (formula II).
Reaction with 7-ACA: The intermediate (formula II) reacts with 7-aminocephalosporanic acid (7-ACA) in the presence of proline and diisopropylamine to form another intermediate (formula III).
Formation of Compound IV: The intermediate (formula III) reacts with potassium carbonate to form compound IV.
Reaction with Chlorosulfonyl Isocyanate: Compound IV reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine to form compound V.
Final Steps: Compound V reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate. The reaction is terminated with a phosphate solution, resulting in compound VI.
Chemical Reactions Analysis
Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond in cefcapene pivoxil hydrochloride is hydrolyzed in the body to release the active compound, cefcapene.
Oxidation: Cefcapene pivoxil hydrochloride can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Thermal Degradation: The compound is susceptible to thermal degradation, which can lead to the formation of degradation products
Common reagents used in these reactions include hydrochloric acid, sodium chloride, and various oxidizing agents. The major products formed from these reactions are the active compound cefcapene and its degradation products.
Scientific Research Applications
Cefcapene pivoxil hydrochloride has several scientific research applications:
Chemistry: It is used in the study of cephalosporin antibiotics and their chemical properties.
Biology: Researchers use cefcapene pivoxil hydrochloride to study bacterial resistance mechanisms and the efficacy of antibiotics against various bacterial strains.
Medicine: It is used in clinical research to evaluate its effectiveness in treating bacterial infections and to study its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the pharmaceutical industry for the development and production of antibiotic medications .
Comparison with Similar Compounds
Cefcapene pivoxil hydrochloride is similar to other third-generation cephalosporins, such as cefteram pivoxil and cefditoren pivoxil. it has unique properties that distinguish it from these compounds:
Cefteram Pivoxil: Both cefcapene pivoxil and cefteram pivoxil are used to treat respiratory tract infections.
Cefditoren Pivoxil: Cefditoren pivoxil is another third-generation cephalosporin with a similar mechanism of action. It is used to treat skin and respiratory tract infections.
Other similar compounds include cefixime and cefpodoxime, which also belong to the third-generation cephalosporins and share similar antibacterial spectra.
Properties
IUPAC Name |
N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPVIWPDJVHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO.ClH, C18H23Cl2NO | |
Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20888 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021127 | |
Record name | Phenoxybenzamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug. | |
Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20888 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |
Record name | SID855636 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20888 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
63-92-3 | |
Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20888 | |
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Record name | Phenoxybenzamine hydrochloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=63-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenoxybenzamine hydrochloride | |
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Record name | Phenoxybenzamine hydrochloride | |
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Record name | Phenoxybenzamine hydrochloride | |
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Record name | Phenoxybenzamine hydrochloride | |
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Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
280 to 284 °F (NTP, 1992) | |
Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20888 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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